Benzene-1,3-dicarboxylic acid;ethane-1,2-diol;hexanedioic acid;nonanedioic acid;terephthalic acid
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Overview
Description
The compound “Benzene-1,3-dicarboxylic acid; ethane-1,2-diol; hexanedioic acid; nonanedioic acid; terephthalic acid” is a complex mixture of several important organic compounds. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Benzene-1,3-dicarboxylic acid: Industrially, it is produced by the catalytic oxidation of meta-xylene with oxygen in the presence of acetic acid .
Ethane-1,2-diol: The process involves the oxidation of ethylene to ethylene oxide, followed by hydration to ethylene glycol . This reaction can be catalyzed by either acids or bases and typically occurs at elevated temperatures .
Hexanedioic acid: . This process is widely used in the production of nylon.
Nonanedioic acid: . This method involves the cleavage of the double bond in oleic acid, resulting in the formation of nonanedioic acid.
Terephthalic acid: Terephthalic acid is synthesized through the catalytic oxidation of para-xylene with oxygen in the presence of acetic acid and a cobalt-manganese catalyst . This process is widely used in the production of polyethylene terephthalate (PET).
Chemical Reactions Analysis
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including esterification, amidation, and decarboxylation . Common reagents used in these reactions include alcohols, amines, and acids. Major products formed include esters, amides, and anhydrides.
Ethane-1,2-diol: Ethane-1,2-diol can undergo oxidation to form glycolic acid and oxalic acid . It also reacts with carboxylic acids to form esters and with aldehydes or ketones to form acetals .
Hexanedioic acid: Hexanedioic acid can undergo reactions such as esterification, amidation, and polymerization . It is commonly used in the production of nylon through a polycondensation reaction with hexamethylenediamine.
Nonanedioic acid: Nonanedioic acid undergoes reactions similar to other dicarboxylic acids, including esterification and amidation . It is also used in the production of plasticizers and lubricants.
Terephthalic acid: Terephthalic acid is primarily used in polymerization reactions to produce polyethylene terephthalate (PET) . It can also undergo esterification and amidation reactions.
Scientific Research Applications
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid is used in the production of high-performance polymers, resins, and coatings . It is also used as a ligand in coordination chemistry to synthesize metal-organic frameworks .
Ethane-1,2-diol: Ethane-1,2-diol is widely used as an antifreeze and coolant in automotive applications . It is also used in the production of polyester fibers and resins . Additionally, it serves as a cryoprotectant in biological research .
Hexanedioic acid: Hexanedioic acid is primarily used in the production of nylon-6,6 . It is also used in the manufacture of polyurethane foams, plasticizers, and lubricants .
Nonanedioic acid: Nonanedioic acid is used in the production of plasticizers, lubricants, and cosmetics . It also has applications in the synthesis of polymers and resins .
Terephthalic acid: Terephthalic acid is mainly used in the production of polyethylene terephthalate (PET), which is used to make plastic bottles and fibers . It is also used in the manufacture of polyester resins .
Mechanism of Action
The mechanism of action of these compounds varies depending on their specific applications. For example, benzene-1,3-dicarboxylic acid acts as a ligand in coordination chemistry, forming stable complexes with metal ions . Ethane-1,2-diol acts as a cryoprotectant by preventing the formation of ice crystals in biological tissues . Hexanedioic acid and terephthalic acid undergo polycondensation reactions to form polymers such as nylon and PET .
Comparison with Similar Compounds
Benzene-1,3-dicarboxylic acid: Similar compounds include benzene-1,2-dicarboxylic acid (phthalic acid) and benzene-1,4-dicarboxylic acid (terephthalic acid) . Benzene-1,3-dicarboxylic acid is unique in its ability to form high-performance polymers and resins .
Ethane-1,2-diol: Similar compounds include propylene glycol and diethylene glycol . Ethane-1,2-diol is unique in its widespread use as an antifreeze and coolant .
Hexanedioic acid: Similar compounds include butanedioic acid (succinic acid) and pentanedioic acid (glutaric acid) . Hexanedioic acid is unique in its use in the production of nylon-6,6 .
Nonanedioic acid: Similar compounds include octanedioic acid (suberic acid) and decanedioic acid (sebacic acid) . Nonanedioic acid is unique in its applications in the production of plasticizers and lubricants .
Terephthalic acid: Similar compounds include benzene-1,2-dicarboxylic acid (phthalic acid) and benzene-1,3-dicarboxylic acid (isophthalic acid) . Terephthalic acid is unique in its use in the production of polyethylene terephthalate (PET) .
Properties
CAS No. |
54688-53-8 |
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Molecular Formula |
C33H44O18 |
Molecular Weight |
728.7 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;ethane-1,2-diol;hexanedioic acid;nonanedioic acid;terephthalic acid |
InChI |
InChI=1S/C9H16O4.2C8H6O4.C6H10O4.C2H6O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);2*1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
InChI Key |
JNYLOJSDQHXPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Related CAS |
54688-53-8 |
Origin of Product |
United States |
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